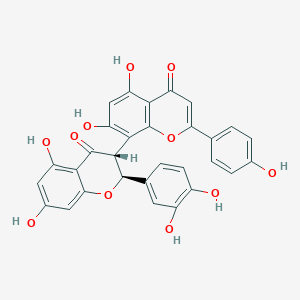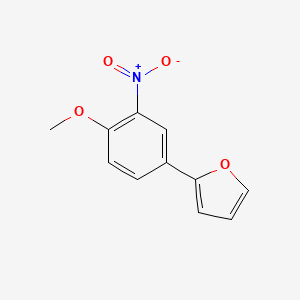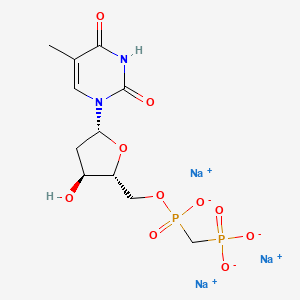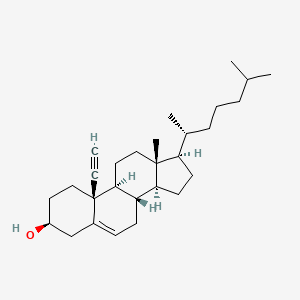
19-alkyne Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Alkyne Cholesterol is a modified cholesterol molecule containing a terminal alkyne group. This unique structural modification allows it to be used as a versatile tool in various biochemical and biomedical applications. The alkyne group facilitates the use of click chemistry, enabling the tracking and visualization of cholesterol metabolism and localization within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including halogenation and subsequent elimination to form the alkyne bond . The process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the alkyne group.
Industrial Production Methods: Industrial production of 19-Alkyne Cholesterol may involve large-scale chemical synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 19-Alkyne Cholesterol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The alkyne group can participate in substitution reactions, where other chemical groups replace the alkyne group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as copper-containing compounds for click chemistry .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
19-Alkyne Cholesterol has a wide range of scientific research applications, including:
Chemistry: Used as a probe in click chemistry to study cholesterol metabolism and localization.
Biology: Facilitates the visualization of cholesterol distribution within cells using fluorescence microscopy.
Medicine: Helps in understanding cholesterol-related diseases and developing targeted therapies.
Industry: Used in the development of cholesterol-based products and materials.
Wirkmechanismus
The mechanism of action of 19-Alkyne Cholesterol involves its incorporation into cellular membranes, where it mimics natural cholesterol. The alkyne group allows for the attachment of various reporter molecules through click chemistry, enabling the tracking of cholesterol metabolism and localization. This process involves interactions with cellular enzymes such as cholesterol oxidases, hydroxylases, and acyl transferases .
Vergleich Mit ähnlichen Verbindungen
Cholesterol: The natural form of the molecule, essential for cellular membrane structure and function.
Fluorescent Cholesterol Analogs: Modified cholesterol molecules with fluorescent tags for visualization purposes.
Radiolabeled Cholesterol: Cholesterol molecules labeled with radioactive isotopes for tracking and imaging.
Uniqueness of 19-Alkyne Cholesterol: this compound is unique due to its terminal alkyne group, which allows for bio-orthogonal click chemistry reactions. This feature makes it a powerful tool for studying cholesterol metabolism and localization with high sensitivity and specificity .
Eigenschaften
Molekularformel |
C28H44O |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10-ethynyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-6-28-17-14-22(29)18-21(28)10-11-23-25-13-12-24(20(4)9-7-8-19(2)3)27(25,5)16-15-26(23)28/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t20-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
WJAIXDUKNKCGOR-YRPOHEEZSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C#C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


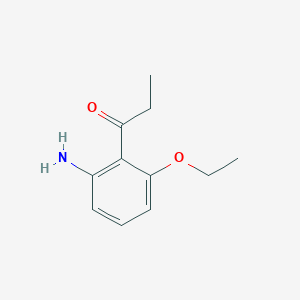

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
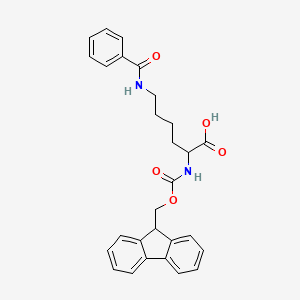
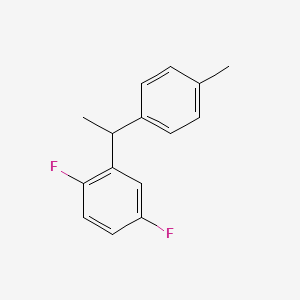
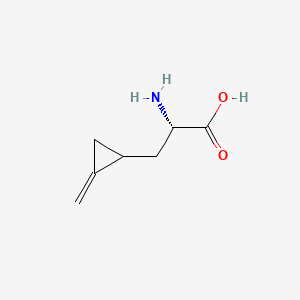
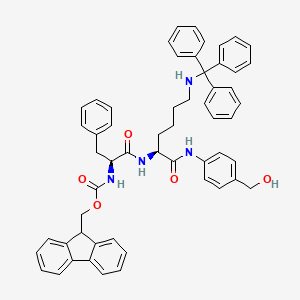
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
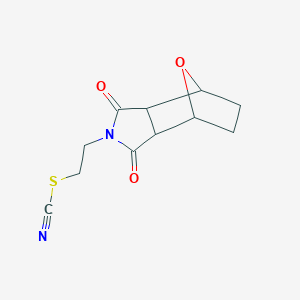
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)

